Single-Crystal X-ray Structure Confirms Ether-Linker Conformation Absent in Directly Linked Analog
The 3D structure of 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole has been experimentally determined by single-crystal X-ray diffraction and deposited as CCDC 2360233 [1]. This dataset provides unit-cell parameters, space group, and atomic coordinates that explicitly define the geometry of the ether oxygen bridge between the piperidine ring and the benzothiazole core. No equivalent crystal structure is available for the directly linked analog 2-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole (CAS 605627-95-0), meaning that any computational model of the latter must rely on unvalidated conformational predictions [2].
| Evidence Dimension | Availability of experimentally resolved 3D structure (crystal structure) |
|---|---|
| Target Compound Data | Crystal structure available: CCDC 2360233; unit-cell, space group, and atomic coordinates deposited in Cambridge Structural Database |
| Comparator Or Baseline | 2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole (CAS 605627-95-0): No crystal structure deposited in CCDC as of this analysis |
| Quantified Difference | CCDC entry: 1 vs. 0 for the direct analog |
| Conditions | Single-crystal X-ray diffraction; CCDC deposition accessible through Cambridge Structural Database |
Why This Matters
Experimentally resolved structure eliminates conformational ambiguity for structure-based drug design and SAR interpretation, providing a verified starting point that the direct analog cannot offer.
- [1] Gurram, D.P., Marri, G., Jothimani, N., Chen, Y.R., Lin, W.-W. (Contributors). CCDC 2360233: Experimental Crystal Structure Determination. Cambridge Structural Database. View Source
- [2] CCDC search for CAS 605627-95-0: no entry found. Cambridge Structural Database, accessed via web interface. View Source
